molecular formula C8H5NO3 B7810232 4-Nitrobenzofuran

4-Nitrobenzofuran

Cat. No. B7810232
M. Wt: 163.13 g/mol
InChI Key: HOPJVUYLPKTWEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrobenzofuran is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Nitrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

4-Nitrobenzofuran derivatives have demonstrated notable antibacterial activities. Studies on 2-methylbenzofurans, including 2-methyl-3-nitrobenzofuran and its analogs with various substituents, revealed bacteriostatic properties. These compounds exhibit a spectrum of activity similar to nitrofurazone, a known antibacterial agent (Powers, 1976).

Synthesis of Derivatives

Research on the synthesis of nitro, amino, and acetamino derivatives of 2,3-dimethylbenzofuran has been conducted. This includes the synthesis of 2,3-dimethyl-4- and -5-nitrobenzofurans and their conversion into corresponding aminobenzofurans (Kawase, Takata, & Hikishima, 1971).

Electrophilic Character in Protein Labeling

4-Chloro-7-nitrobenzofurazan, a derivative, is known for its highly electrophilic character, impacting its application as a protein-labeling reagent (Baines, Allen, & Brocklehurst, 1977).

Enhancing Detection of Estrogens

4-Nitrobenzofuran derivatives have been used to improve the detection of estrogens in biological fluids. The derivatization method using these compounds has shown increased detection responses in liquid chromatography–mass spectrometry analyses (Higashi et al., 2006).

Anticonvulsant Activities

Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid have been synthesized and analyzed for their anticonvulsant activities. These studies document unique bonding features and physical properties of these compounds, providing insights into their potential as anticonvulsant agents (D'angelo et al., 2008).

properties

IUPAC Name

4-nitro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPJVUYLPKTWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=COC2=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzofuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.